![molecular formula C17H15ClN2S B374783 2-(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4,5-dihydro-1H-imidazole](/img/structure/B374783.png)
2-(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole is a complex organic compound with a unique structure that includes a benzothiepin ring system and an imidazole moiety
準備方法
The synthesis of 2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiepin ring: This can be achieved by cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the desired position on the benzothiepin ring.
Formation of the imidazole ring: This involves the reaction of suitable precursors under specific conditions to form the imidazole moiety.
Coupling of the benzothiepin and imidazole rings: This step involves the formation of a bond between the two ring systems, often through nucleophilic substitution or other coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the benzothiepin ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor antagonist or agonist.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
2-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)aminoethanol: This compound has a similar benzothiepin ring system but differs in the functional groups attached to it.
6,11-dihydrobenzo[b,e]thiepin-11-amine: This compound also contains a benzothiepin ring but lacks the imidazole moiety.
The uniqueness of 2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole lies in its specific combination of structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C17H15ClN2S |
|---|---|
分子量 |
314.8g/mol |
IUPAC名 |
2-(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C17H15ClN2S/c18-12-5-6-15-14(9-12)16(17-19-7-8-20-17)13-4-2-1-3-11(13)10-21-15/h1-6,9,16H,7-8,10H2,(H,19,20) |
InChIキー |
HLSOHEMSDNNTJI-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl |
正規SMILES |
C1CN=C(N1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorobenzyl)-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374700.png)
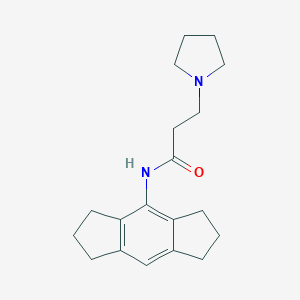
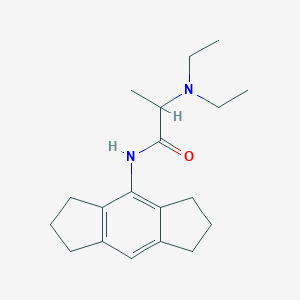
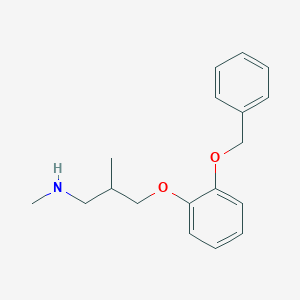
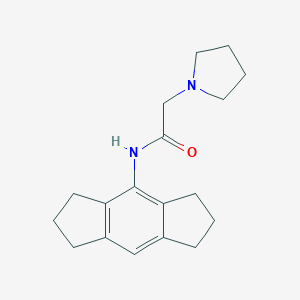
![1-(1,4-Difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine](/img/structure/B374707.png)
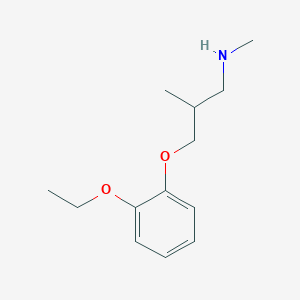
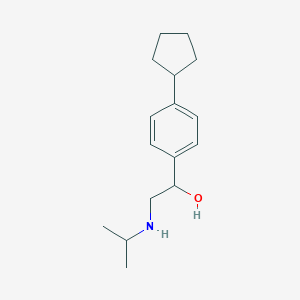
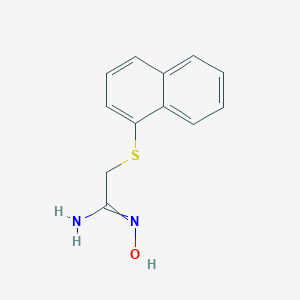
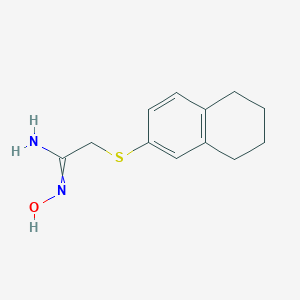
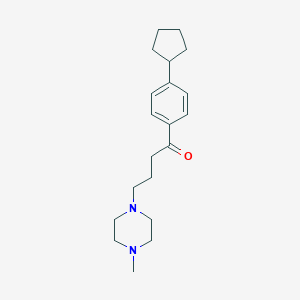
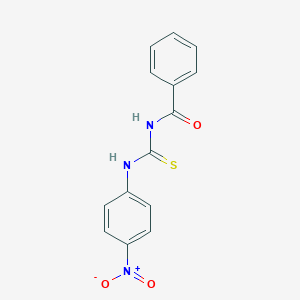
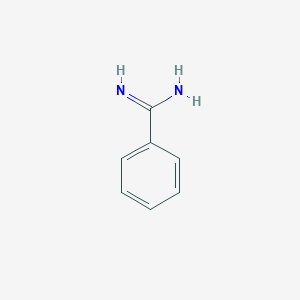
![1-(2,3-dihydro-1H-indeno[5,6-b][1]benzothiepin-11-yl)-4-methylpiperazine](/img/structure/B374723.png)
